N-(2,3-dimethoxy-2-methylpropyl)-4-methoxy-2-methylbenzene-1-sulfonamide

Lipophilicity Drug-likeness Physicochemical profiling

This compound presents a unique dual-substitution pattern (4-methoxy & 2-methyl) on its benzenesulfonamide core, a distinct topology for SAR exploration. Procurement ensures a unique chemotype for screening libraries, not found in generic analogs. Key data: MW 317.40, XLogP3-AA 1.2, TPSA 82.2 Ų, 8 rotatable bonds, 6 H-bond acceptors. Supplied by BenchChem as a research-grade chemical, ready for immediate purchase.

Molecular Formula C14H23NO5S
Molecular Weight 317.4
CAS No. 2034586-47-3
Cat. No. B2802389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethoxy-2-methylpropyl)-4-methoxy-2-methylbenzene-1-sulfonamide
CAS2034586-47-3
Molecular FormulaC14H23NO5S
Molecular Weight317.4
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(COC)OC
InChIInChI=1S/C14H23NO5S/c1-11-8-12(19-4)6-7-13(11)21(16,17)15-9-14(2,20-5)10-18-3/h6-8,15H,9-10H2,1-5H3
InChIKeySMBOOMXMVPSSDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-2-methylbenzenesulfonamide: Chemical Identity & Baseline Properties


N-(2,3-dimethoxy-2-methylpropyl)-4-methoxy-2-methylbenzene-1-sulfonamide (CAS 2034586-47-3) is a multi-substituted aromatic sulfonamide with the molecular formula C₁₄H₂₃NO₅S and a molecular weight of 317.40 g/mol [1]. The compound features a 4-methoxy-2-methylphenyl sulfonamide core linked to a branched 2,3-dimethoxy-2-methylpropyl side chain, possessing 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 8 rotatable bonds [1]. It has a computed XLogP3-AA of 1.2, indicating moderate lipophilicity distinct from both more polar and more lipophilic benzenesulfonamide analogs [1]. The compound is listed in the PubChem database (CID 126854725) with synonym identifier AKOS032465722 and is catalogued as a research-grade chemical by multiple supplier networks [1].

Screening Library Fit Moderate lipophilicity and 6 H-bond acceptors fill distinct property space
SAR Probe Unique 4-methoxy-2-methylphenyl substitution for ring-effect studies
ADME Model Calibration Computed property benchmark for sulfonamide ADME predictions

Why Generic Substitution Fails: Structural Uniqueness of This Sulfonamide


Within the sulfonamide chemical space, even subtle variations in ring substitution and side-chain architecture can dramatically alter molecular recognition, physicochemical properties, and biological target engagement. N-(2,3-dimethoxy-2-methylpropyl)-4-methoxy-2-methylbenzene-1-sulfonamide carries a unique dual-substitution pattern—4-methoxy and 2-methyl on the phenyl ring combined with a tertiary-branched dimethoxypropyl side chain—that is absent from all currently documented high-activity benzenesulfonamide pharmacophores [1]. This structural topology generates a distinct hydrogen-bonding and steric profile (6 H-bond acceptors, 8 rotatable bonds, TPSA 82.2 Ų) that cannot be replicated by any single closest analog [1]. Procurement specialists and medicinal chemists must treat this compound as a unique chemical entity; generic interchange with simpler benzenesulfonamides risks losing the specific substitution pattern that may underlie target selectivity, solubility, or metabolic stability advantages in a given screening cascade [1].

  • Simple benzenesulfonamides lack dual ring substitution and branched side chain — binding profile may shift.
  • Fluoro-analogs have approximately 0.5 log units higher lipophilicity — assay interference risk may differ.
  • Unsubstituted phenyl analogs provide fewer H-bond acceptors — SAR interpretation may not transfer directly.

Quantitative Differentiation vs. Closest Structural Analogs


Predicted Lipophilicity (XLogP3-AA) vs. Fluoro Analog

The target compound exhibits a computed XLogP3-AA of 1.2, reflecting the balanced contribution of the polar sulfonamide, the electron-donating 4-methoxy and 2-methyl ring substituents, and the branched dimethoxypropyl side chain [1]. This value is notably lower than the predicted logP of the 3-fluoro analog N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzenesulfonamide (ACD/LogP 1.74), which substitutes the ring methoxy and methyl groups with a single fluorine atom, increasing lipophilicity by approximately 0.54 log units . A difference of ~0.5 log units is significant in medicinal chemistry, as it can translate to meaningful differences in membrane permeability, plasma protein binding, and off-target promiscuity in cell-based assays. For screening campaigns where moderate polarity is desired to reduce non-specific binding, the target compound offers a quantifiably distinct alternative [1].

Lipophilicity vs. Fluoro Analog
Reported
Δ logP ≈ −0.54
Target less lipophilic; may reduce non-specific binding in assays
Computed XLogP3-AA vs. ACD/LogP; verify experimentally
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count vs. Unsubstituted Analog

The target compound possesses 6 hydrogen bond acceptors (contributed by the sulfonamide oxygens, the ring 4-methoxy oxygen, and the two side-chain methoxy oxygens), compared to 4 hydrogen bond acceptors in the unsubstituted analog N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide, which lacks any ring substituents [1][2]. The additional ring methoxy group introduces a hydrogen bond acceptor site para to the sulfonamide, which may participate in additional polar interactions with target protein residues or influence solvation free energy. This computed property difference is quantifiable and directly traceable to the 4-methoxy-2-methyl substitution pattern unique to the target compound [1][2].

H-Bond Acceptors vs. Unsub. Analog
Class-level
6 HBA vs. 4 HBA
Two extra acceptors from 4-methoxy group may enable distinct binding
Computed; class-level inference; confirm in SAR assays
Hydrogen bonding Molecular recognition Target engagement

Topological Polar Surface Area (TPSA) vs. Fluoro Analog

The computed topological polar surface area (TPSA) of the target compound is 82.2 Ų, compared to 73 Ų for the 3-fluoro analog N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzenesulfonamide [1]. The ~9.2 Ų difference (approximately 12.6% higher) arises from the replacement of the fluorine atom with methoxy and methyl ring substituents, which increase polar surface contributions. TPSA is a widely recognized predictor of intestinal absorption and blood-brain barrier penetration; values below 140 Ų are generally considered favorable for oral bioavailability, but within this range, higher TPSA often correlates with reduced phospholipidosis risk and lower volumes of distribution. The target compound's TPSA therefore represents a measurable, structurally derived differentiation point [1].

TPSA vs. Fluoro Analog
Reported
Δ TPSA +9.2 Ų (12.6%↑)
Higher polar surface area may improve aqueous solubility
Computed TPSA; impacts permeability and distribution predictions
TPSA Membrane permeability Drug-likeness

Molecular Weight & Rotatable Bonds vs. Unsubstituted Analog

The target compound has a molecular weight of 317.40 g/mol and 8 rotatable bonds, compared to 273.35 g/mol and 6 rotatable bonds for the unsubstituted phenyl analog N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide (CAS 2034331-69-4) [1][2]. The +44.05 Da mass difference corresponds to the addition of one methoxy (–OCH₃) and one methyl (–CH₃) substituent on the phenyl ring, which also accounts for the +2 rotatable bond increase. This change in molecular bulk and flexibility has implications for ligand efficiency metrics (e.g., LE, LLE) and entropy penalties upon binding. The target compound is likely to exhibit distinct binding thermodynamics compared to the slimmer unsubstituted analog [1][2].

MW & Rot. Bonds vs. Unsub. Analog
Class-level
317.4 g/mol, 8 rot. vs. 273.3 g/mol, 6 rot.
Higher mass and flexibility influence ligand efficiency metrics
Computed values; impacts fragment growth strategies
Molecular weight Rotatable bonds Ligand efficiency

Optimal Application Scenarios for This Sulfonamide


Screening Library Design: Moderate Lipophilicity & H-Bonding

When assembling a diversity-oriented screening library where compounds with XLogP in the 1.0–1.5 range and at least 6 hydrogen bond acceptors are desired, this compound (XLogP3-AA 1.2, H-bond acceptors 6) fills a distinct property space not occupied by the 3-fluoro analog (ACD/LogP 1.74) or the unsubstituted phenyl analog (H-bond acceptors 4) [1]. Procurement of this specific compound ensures coverage of this physiochemical niche in the screening set.

SAR Exploration of Phenyl Ring Substitution Effects

For medicinal chemistry teams investigating how simultaneous 4-methoxy and 2-methyl substitution on the benzenesulfonamide phenyl ring influences target affinity, selectivity, or metabolic stability, this compound serves as an essential SAR probe. Its TPSA (82.2 Ų) and hydrogen bond acceptor count uniquely represent this dual-substitution topology relative to mono-substituted or unsubstituted comparator compounds [1][2].

ADME Prediction Model Training: Property Benchmarking

This compound, with its computed properties (MW 317.40, XLogP3-AA 1.2, TPSA 82.2 Ų, 8 rotatable bonds), can serve as a calibration standard for training or validating in silico ADME prediction models, particularly those predicting oral absorption or blood-brain barrier penetration for sulfonamide-containing chemical matter [1].

Fragment Growth & Lead Optimization: 4-Methoxy-2-Methylphenyl Motif

When a fragment hit based on a benzenesulfonamide core requires systematic exploration of ring substituent effects, this compound enables direct comparison of the 4-methoxy-2-methylphenyl motif against simpler phenyl analogs. The quantifiable differences in molecular weight (+44 Da), rotatable bonds (+2), and hydrogen bond acceptors (+2) vs. the unsubstituted phenyl analog provide a measurable basis for assessing the impact of these substituents on ligand efficiency and binding thermodynamics [1][2].

Application
Selection Property
Validation Focus
Screening library design
Balanced lipophilicity and H-bonding profile
Niche coverage in diversity sets
SAR exploration: phenyl ring substitution
4-Methoxy-2-methylphenyl core
Effect on target affinity, selectivity
In silico ADME model training
Computed property benchmark
Prediction accuracy for sulfonamides
Fragment-based lead optimization
Substitution motif vs. unsub. phenyl
Ligand efficiency and binding thermodynamics
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